Z-Ala-Glu-Val-DL-Asp-fluoromethylketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

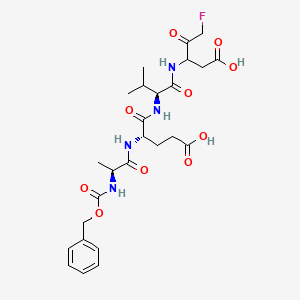

Z-Ala-Glu-Val-DL-Asp-fluoromethylketone is a useful research compound. Its molecular formula is C26H35FN4O10 and its molecular weight is 582.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Research

Z-Ala-Glu-Val-DL-Asp-FMK is utilized in cancer research for its ability to inhibit apoptosis in cancer cells. By blocking caspase activity, researchers can study the effects of apoptosis inhibition on tumor growth and survival. This compound has been instrumental in elucidating the pathways involved in cancer cell resistance to therapy .

Neuroprotection

In neurobiological studies, Z-Ala-Glu-Val-DL-Asp-FMK has been shown to protect neuronal cells from apoptosis induced by various stressors. For instance, its application in models of brain ischemia has demonstrated potential neuroprotective effects by limiting cell death during stroke events .

Immunology

The compound also plays a significant role in immunological studies. It has been used to investigate the activation and proliferation of T cells, revealing insights into how caspase inhibitors can modulate immune responses. Studies have shown that Z-Ala-Glu-Val-DL-Asp-FMK can suppress T cell activation, providing a basis for its potential use in autoimmune disease therapies .

In Vivo Studies

Research involving Z-Ala-Glu-Val-DL-Asp-FMK has included various in vivo models to assess its efficacy as a therapeutic agent. For example, studies have demonstrated that administration of this compound can lead to significant reductions in inflammation and tissue damage in models of arthritis .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationships of Z-Ala-Glu-Val-DL-Asp-FMK have provided insights into optimizing its inhibitory properties against different caspases. Modifications to the peptide backbone have been explored to enhance selectivity and potency against specific targets within the caspase family .

Comparative Analysis of Peptidyl Fluoromethyl Ketones

| Compound Name | Target Enzyme | Application Area | Key Findings |

|---|---|---|---|

| Z-Ala-Glu-Val-DL-Asp-FMK | Caspase-1 | Cancer Research | Inhibits apoptosis; enhances tumor survival |

| Z-Phe-Ala-CH₂F | Cathepsin B | Inflammation | Reduces cartilage damage in arthritic models |

| Z-Val-Ala-DL-Asp(OMe)-FMK | Pan-caspase | Neuroprotection | Protects neurons from ischemic damage |

Propriétés

Numéro CAS |

419543-05-8 |

|---|---|

Formule moléculaire |

C26H35FN4O10 |

Poids moléculaire |

582.6 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[(1-carboxy-4-fluoro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C26H35FN4O10/c1-14(2)22(25(39)30-18(11-21(35)36)19(32)12-27)31-24(38)17(9-10-20(33)34)29-23(37)15(3)28-26(40)41-13-16-7-5-4-6-8-16/h4-8,14-15,17-18,22H,9-13H2,1-3H3,(H,28,40)(H,29,37)(H,30,39)(H,31,38)(H,33,34)(H,35,36)/t15-,17-,18?,22-/m0/s1 |

Clé InChI |

YWVKPAXTHYJNJO-HTGUDVFPSA-N |

SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Séquence |

AEVD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.